

4-Bromo-2-fluoro-1-nitrobenzene CAS number 321-23-3

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-1-nitrobenzene

Cat. No.: B105774

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An In-depth Technical Guide to **4-Bromo-2-fluoro-1-nitrobenzene** (CAS: 321-23-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-1-nitrobenzene is a trifunctional aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group, a fluorine atom, and a bromine atom, provides multiple reactive sites for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and fluoro groups activates the benzene ring for certain reactions, while the bromine atom is amenable to a wide range of cross-coupling transformations.

This combination of functional groups makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.^{[1][2]} This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols.

Physicochemical Properties

The key physical and chemical properties of **4-Bromo-2-fluoro-1-nitrobenzene** are summarized below. The compound is typically a solid at room temperature, appearing as a light yellow to brown crystalline powder.

Property	Value	Reference(s)
CAS Number	321-23-3	[3]
Molecular Formula	C ₆ H ₃ BrFNO ₂	[1][3]
Molecular Weight	220.00 g/mol	[3]
IUPAC Name	4-bromo-2-fluoro-1-nitrobenzene	[3]
Synonyms	2-Fluoro-4-bromonitrobenzene, 1-Bromo-3-fluoro-4-nitrobenzene	[1]
Appearance	Light yellow to brown crystalline powder	
Melting Point	84 - 88 °C	[4]
Boiling Point	263.2 °C at 760 mmHg	[4]
Purity	Typically >98.0% (GC)	

Synthesis and Reactivity

Representative Synthesis Protocol

A common method for synthesizing halogenated nitroaromatics is through electrophilic aromatic substitution. The synthesis of **4-Bromo-2-fluoro-1-nitrobenzene** can be achieved via the bromination of 3-fluoro-1-nitrobenzene. The following is a representative experimental protocol adapted from a similar synthesis.[5]

Reaction: Bromination of 3-fluoro-1-nitrobenzene using N-Bromosuccinimide (NBS).

Materials:

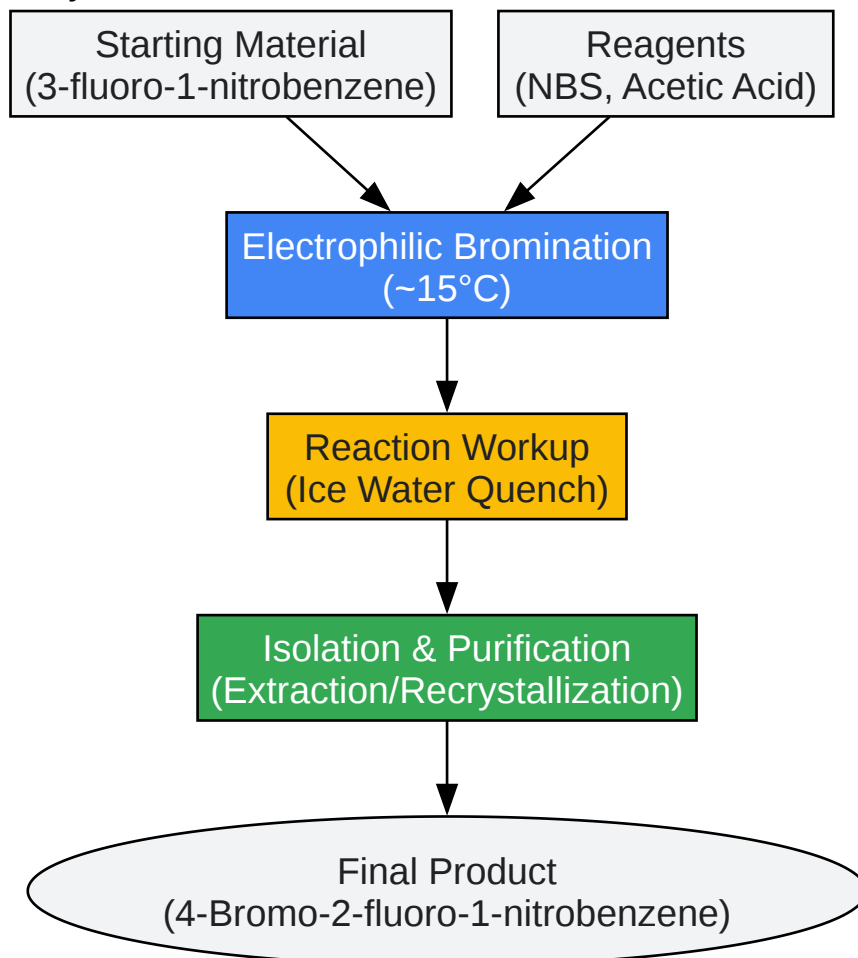
- 3-fluoro-1-nitrobenzene
- N-Bromosuccinimide (NBS)
- Acetic Acid (solvent)

- Ethyl Acetate (for extraction)
- Ice water
- Petroleum Ether (for recrystallization)

Experimental Protocol:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 3-fluoro-1-nitrobenzene in acetic acid.
- **Bromination:** Cool the mixture to approximately 15 °C using an ice bath. Add N-Bromosuccinimide (NBS) in portions while maintaining the temperature.
- **Monitoring:** Stir the reaction mixture and monitor its progress using Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.
- **Extraction & Isolation:** If a significant portion of the product remains in the aqueous phase, perform an extraction with ethyl acetate. Combine the organic phases and concentrate under reduced pressure. Otherwise, filter the precipitated solid.
- **Purification:** Purify the crude solid product by recrystallization from a suitable solvent system, such as petroleum ether, to yield the pure **4-Bromo-2-fluoro-1-nitrobenzene**.

General Synthesis Workflow for 4-Bromo-2-fluoro-1-nitrobenzene



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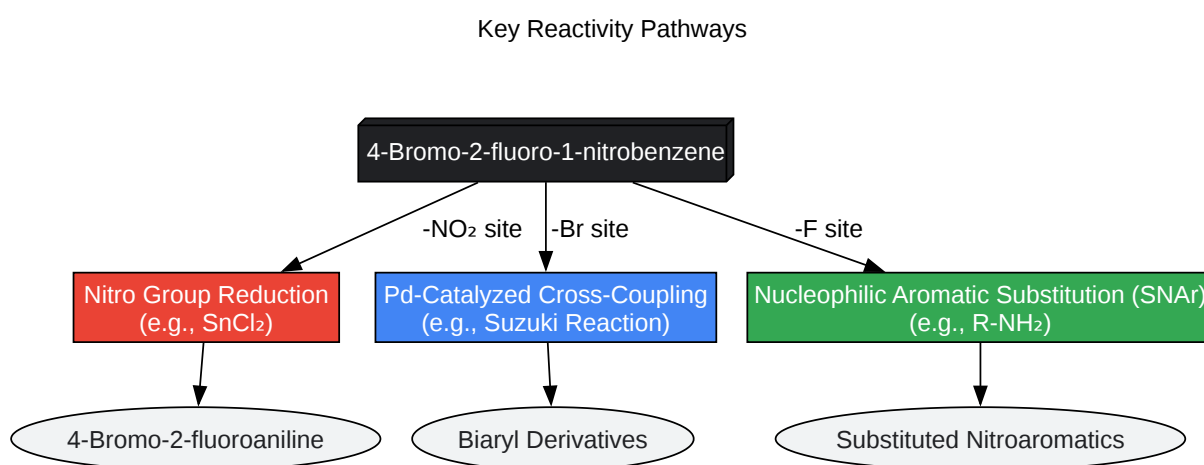
General Synthesis Workflow.

Chemical Reactivity

The molecule's three distinct functional groups are key to its utility, allowing for selective, stepwise transformations.

- **Nitro Group (-NO₂):** The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental for introducing a nucleophilic site, often a precursor to amides, ureas, and other nitrogen-containing heterocycles.

- **Bromine Atom (-Br):** The bromine atom is an excellent leaving group and a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira.[6]
- **Fluorine Atom (-F):** The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (S_NAr) by various nucleophiles (e.g., amines, alkoxides), allowing for the introduction of diverse substituents.



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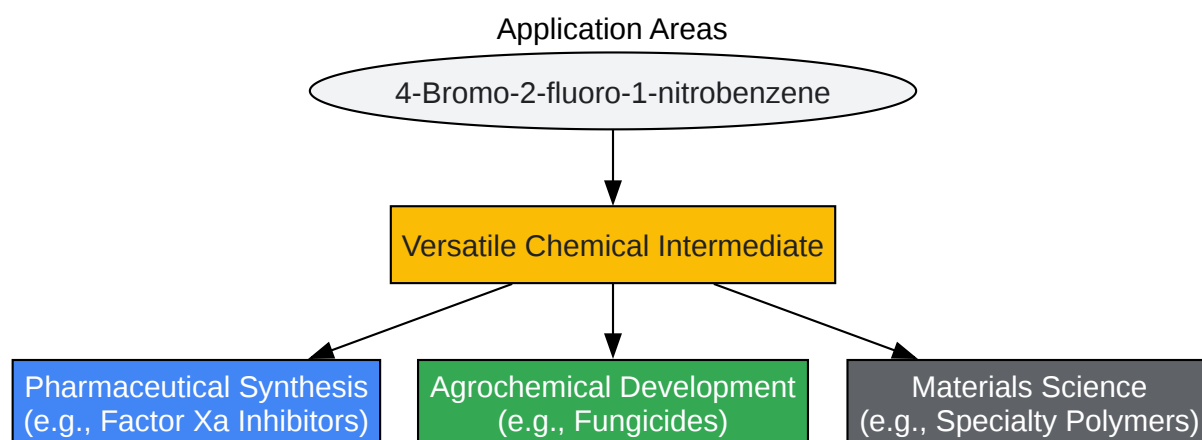
Key Reactivity Pathways.

Applications in Research and Development

4-Bromo-2-fluoro-1-nitrobenzene is primarily used as an intermediate in the synthesis of high-value target molecules.

- **Pharmaceuticals:** It is a documented reagent in the synthesis of monobenzamidines and aminoisoquinolines, which have been investigated as factor Xa inhibitors for anticoagulant therapies.[7] It is also used to prepare novel analogues of pyrrolnitrin, a natural product with fungicidal activity.[7] The general class of bromo-fluoro-nitrobenzenes serves as crucial building blocks for drugs targeting cancer, inflammation, and infectious diseases.[6]

- **Agrochemicals:** Its structural motifs are found in modern pesticides and herbicides. The ability to selectively functionalize the molecule allows for the fine-tuning of a compound's biological activity and physical properties.[1][6]
- **Materials Science:** This compound can be used to develop specialty polymers and dyes. The incorporation of halogenated and nitroaromatic units can enhance properties like thermal stability and chemical resistance in materials.[2]



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Application Areas.

Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation and purity assessment. While raw spectra are proprietary to vendors, data availability is documented and expected features can be predicted.[3][8]

Data Type	Status / Expected Features
¹ H NMR	Three signals are expected in the aromatic region (approx. 7.0-8.5 ppm). Each proton will exhibit complex splitting patterns (coupling) due to the adjacent bromine and fluorine atoms.
¹³ C NMR	Six distinct signals are expected for the aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant. The positions of the signals are influenced by the electronegative substituents. Data is noted as available.[3]
Mass Spec (MS)	The molecular ion peak (M+) and isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks of nearly equal intensity) would be expected.
HPLC / LC-MS	Data is reportedly available from chemical suppliers for purity analysis.[8]

Safety and Handling

4-Bromo-2-fluoro-1-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Information

Hazard Code	Description	Reference(s)
H302	Harmful if swallowed	[3][9]
H315	Causes skin irritation	[3][9]
H319	Causes serious eye irritation	[3][9]
H335	May cause respiratory irritation	[3][9]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved particulate respirator.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials. Recommended storage is at room temperature (10°C - 25°C).[4][9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-fluoro-1-nitrobenzene (CAS: 321-23-3) is a strategically important chemical intermediate. Its trifunctional nature provides a robust platform for synthetic chemists to perform selective and diverse chemical transformations. This versatility has led to its application in the development of pharmaceuticals, agrochemicals, and advanced materials. Proper understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research and development setting.

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